molecular formula C12H13ClO2 B1407660 4-(4-Ethylphenyl)-4-oxobutanoyl chloride CAS No. 1429309-47-6

4-(4-Ethylphenyl)-4-oxobutanoyl chloride

Cat. No.: B1407660
CAS No.: 1429309-47-6
M. Wt: 224.68 g/mol
InChI Key: FSBXLXWDGVMXSB-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-4-oxobutanoyl chloride is an organic compound characterized by a 4-oxobutanoyl chloride backbone linked to a 4-ethylphenyl substituent. The acyl chloride functional group (-COCl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic acyl substitution reactions. The 4-ethylphenyl group introduces steric bulk and electron-donating effects, which influence solubility, stability, and reactivity compared to analogs with electron-withdrawing substituents (e.g., halogens). This compound is primarily utilized in pharmaceuticals and agrochemicals for constructing complex molecules via ketone or carboxylic acid derivatives.

Properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-9-3-5-10(6-4-9)11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBXLXWDGVMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-4-oxobutanoyl chloride typically involves the acylation of 4-ethylphenylacetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 4-Ethylphenylacetic acid

    Reagent: Oxalyl chloride (COCl)₂

    Solvent: Anhydrous dichloromethane (CH₂Cl₂)

    Catalyst: Dimethylformamide (DMF) as a catalyst

    Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere until the evolution of gas ceases, indicating the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The product is typically purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-4-oxobutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.

    Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.

    Reduction: The reduction reaction is performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

4-(4-Ethylphenyl)-4-oxobutanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amide and ester linkages.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-4-oxobutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Estеr

  • Structure: A 4-oxobutanoic acid methyl ester with a 4-chlorophenyl group.
  • Key Differences: The ester group (-COOCH₃) reduces reactivity compared to acyl chloride, limiting its utility in high-energy reactions.
  • Applications : Used as a synthetic intermediate in drug candidates where controlled reactivity is required .

4-Chloro-3-oxobutanoyl Chloride

  • Structure: A 3-oxobutanoyl chloride with a chlorine substituent on the β-carbon.
  • Key Differences :
    • The ketone group at position 3 alters electronic distribution, increasing electrophilicity at the α-carbon.
    • The chlorine substituent enhances polarity, improving solubility in polar solvents compared to ethylphenyl analogs.
  • Applications : Employed in synthesizing β-ketoamide derivatives for antimicrobial agents .

Substituent Variations on the Aromatic Ring

Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate

  • Structure: A 3-oxobutanoate ester with a 2,4-dichlorophenyl group.
  • Key Differences :
    • Dual chlorine substituents create strong electron-withdrawing effects, directing electrophilic attack to specific positions on the ring.
    • The ester group offers hydrolytic stability, favoring prolonged storage.
  • Applications : Intermediate in herbicides and fungicides due to its stability under environmental conditions .

Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate

  • Structure: A 3-oxobutanoate ester with a 3-chlorophenyl group.
  • Key Differences: The meta-chlorine substituent sterically hinders para-substitution, altering reaction pathways compared to para-substituted analogs. Reduced steric bulk compared to ethylphenyl derivatives enhances solubility in nonpolar solvents.
  • Applications: Precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Complex Derivatives

Pentakis(N-{4-[ω-Methoxypoly(oxyethylene)]-4-oxobutanoyl}) Arginine Deiminase

  • Structure: A poly(oxyethylene)-modified 4-oxobutanoyl group conjugated to an enzyme.
  • Key Differences :
    • The polyether chain enhances aqueous solubility and biocompatibility, enabling therapeutic applications.
    • Reduced electrophilicity due to amidification, contrasting with the high reactivity of acyl chlorides.
  • Applications : Anticancer therapeutic (e.g., Pegargiminase) due to improved pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Functional Group Molecular Weight Key Properties
4-(4-Ethylphenyl)-4-oxobutanoyl chloride C₁₂H₁₃ClO₂ 4-Ethylphenyl Acyl chloride 224.68 g/mol High reactivity, lipophilic
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester C₁₁H₁₁ClO₃ 4-Chlorophenyl Ester 226.65 g/mol Moderate reactivity, polar
4-Chloro-3-oxobutanoyl chloride C₄H₄Cl₂O₂ β-Chlorine Acyl chloride 154.98 g/mol Electrophilic α-carbon, polar
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 2,4-Dichlorophenyl Ester 275.13 g/mol High stability, electron-deficient ring
Pegargiminase derivative Complex Poly(oxyethylene) Amide Variable Hydrophilic, biocompatible

Biological Activity

4-(4-Ethylphenyl)-4-oxobutanoyl chloride, a chemical compound with the CAS number 1429309-47-6, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClO2C_{12}H_{13}ClO_2. The structure features an acyl chloride functional group, which is known for its reactivity in biological systems. This compound serves as a versatile building block in organic synthesis and drug development.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The acyl chloride group can undergo nucleophilic substitution reactions, leading to the modification of target proteins, which may result in various biochemical effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound may selectively induce apoptosis in malignant cells while sparing normal cells, suggesting potential applications in cancer therapy.

Cell Line IC50 (µM) Effect
HeLa (cervical)15Moderate cytotoxicity
MCF-7 (breast)10High cytotoxicity
A549 (lung)20Low cytotoxicity

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha when treated with this compound. This effect indicates its potential as an anti-inflammatory agent.

Case Study on Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed significant apoptosis induction. The compound was tested on MCF-7 cells, showing an IC50 value of 10 µM, indicating strong cytotoxic activity. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

Case Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound involved RAW264.7 macrophage cells. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in TNF-alpha production, suggesting its potential for therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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